L-Ornithine, N2-methyl-

Vue d'ensemble

Description

L-Ornithine, N2-methyl- is a derivative of the amino acid L-ornithine L-ornithine itself is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Ornithine, N2-methyl- typically involves the methylation of L-ornithine. One common method is the reductive methylation of the amino group at the N2 position. This can be achieved using formaldehyde and a reducing agent such as sodium cyanoborohydride under mild conditions. The reaction is usually carried out in an aqueous solution at a pH of around 7-8 to ensure the amino group remains nucleophilic.

Industrial Production Methods: Industrial production of L-Ornithine, N2-methyl- can be scaled up using microbial fermentation techniques. Genetically engineered strains of bacteria such as Escherichia coli or Corynebacterium glutamicum can be used to produce L-ornithine, which is then chemically modified to introduce the N2-methyl group. This method is advantageous due to its sustainability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: L-Ornithine, N2-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent amino acid, L-ornithine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of N-substituted derivatives.

Applications De Recherche Scientifique

Physiological Role and Mechanisms

L-Ornithine is primarily known for its involvement in the urea cycle, where it facilitates the detoxification of ammonia by converting it into urea. This function is crucial for maintaining nitrogen balance in the body and preventing hyperammonemia, which can lead to severe neurological issues .

Key Functions:

- Ammonia Detoxification: L-Ornithine aids in converting toxic ammonia into urea, which is excreted by the kidneys.

- Protein Synthesis: It supports tissue repair and protein synthesis by influencing polyamine biosynthesis .

- Immune Modulation: L-Ornithine-derived polyamines are essential for lymphocyte proliferation and macrophage activation, playing a role in immune responses .

Athletic Performance

L-Ornithine supplementation has been studied for its potential to enhance athletic performance by reducing exercise-induced fatigue and promoting muscle recovery. Research indicates that it helps in:

- Nitrogen Retention: Enhancing nitrogen balance can lead to better muscle recovery post-exercise.

- Reduction of Muscle Damage: Supplementation may reduce markers of muscle damage after intense physical activity .

Case Study:

A randomized controlled trial demonstrated that participants receiving L-Ornithine showed improved recovery markers compared to a placebo group after high-intensity training sessions .

Sleep Quality Improvement

Studies have shown that L-Ornithine supplementation may improve sleep quality by modulating stress responses. A notable trial indicated significant improvements in sleep quality metrics among participants taking L-Ornithine over eight weeks compared to those on a placebo .

Microbiological Applications

Recent research highlights L-Ornithine's role as a chemoattractant for certain bacterial strains, particularly Pseudomonas aeruginosa. This property can be leveraged in microbiological studies to understand bacterial behavior and interactions with host organisms .

Key Findings:

- L-Ornithine attracts Pseudomonas aeruginosa, which has implications for understanding infections and developing targeted therapies against this pathogen .

Ophthalmic Research

Long-term treatment with high doses of L-Ornithine has been investigated for its effects on visual function. A study found no retinal damage associated with prolonged high-dose L-Ornithine supplementation, suggesting its safety profile in ocular applications .

Findings Summary:

- Long-term supplementation did not induce retinal damage in healthy subjects, indicating potential therapeutic uses without adverse effects on eye health .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of L-Ornithine, N2-methyl- involves its participation in the urea cycle, where it helps in the detoxification of ammonia. The N2-methyl group may influence its interaction with enzymes and other molecules, potentially altering its biological activity. The compound is metabolized to L-arginine, which stimulates the release of growth hormone and supports immune function.

Comparaison Avec Des Composés Similaires

L-Ornithine, N2-methyl- can be compared with other similar compounds such as:

L-Arginine: Both are involved in the urea cycle, but L-arginine has a broader range of biological activities.

L-Citrulline: Another intermediate in the urea cycle, L-citrulline is converted to L-arginine and has similar detoxification properties.

N-Methyl-L-arginine: This compound is a methylated derivative of L-arginine and is used as an inhibitor of nitric oxide synthase.

L-Ornithine, N2-methyl- is unique due to its specific methylation at the N2 position, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

L-Ornithine, N2-methyl- is a derivative of the amino acid ornithine, which plays a crucial role in various biological processes, particularly in the urea cycle and polyamine synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of L-Ornithine, N2-methyl-

L-Ornithine, N2-methyl- is synthesized from L-ornithine and is characterized by the addition of a methyl group at the nitrogen atom. This modification influences its biological properties and interactions with cellular pathways. The compound is involved in detoxifying ammonia through the urea cycle, where it is converted into L-arginine, ultimately stimulating growth hormone release and supporting immune function .

The primary mechanism of action of L-Ornithine, N2-methyl- involves its participation in the urea cycle:

- Detoxification : It helps convert toxic ammonia into urea, facilitating its excretion.

- Growth Hormone Release : By metabolizing into L-arginine, it stimulates the pituitary gland to release growth hormone.

- Polyamine Synthesis : It serves as a precursor for polyamines like putrescine and spermine, which are essential for cell growth and function .

1. Metabolic Functions

L-Ornithine, N2-methyl- contributes to several metabolic pathways:

- Urea Cycle : Critical for nitrogen disposal.

- Polyamine Pathway : Involved in cellular proliferation and differentiation.

2. Cellular Effects

Research indicates that L-Ornithine derivatives can influence cellular behavior:

- Wound Healing : Studies show that L-Ornithine enhances wound healing by modulating immune responses and promoting collagen synthesis .

- Macrophage Polarization : It affects macrophage phenotypes, potentially shifting them from pro-inflammatory (M1) to anti-inflammatory (M2) states .

3. Neuroprotective Effects

Recent studies suggest that L-Ornithine may have neuroprotective properties:

- It has been shown to elevate brain levels of L-arginine and modulate neurotransmitter systems, indicating potential roles in cognitive functions .

Case Study 1: Wound Healing

A controlled clinical study demonstrated that supplementation with L-Ornithine significantly reduced blood ammonia levels while promoting urea synthesis, which is crucial for patients with chronic wounds. The study highlighted improvements in healing rates associated with increased L-arginine availability from L-Ornithine metabolism .

Case Study 2: Neuroprotection

In an animal model, oral administration of L-Ornithine led to increased levels of L-arginine in the brain, suggesting enhanced transport across the blood-brain barrier. This was linked to improved cognitive performance in tasks requiring memory .

Research Findings

Propriétés

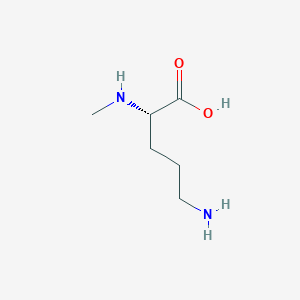

IUPAC Name |

(2S)-5-amino-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRWQPFBXDVLAH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426397 | |

| Record name | L-Ornithine, N2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16748-29-1 | |

| Record name | N2-Methyl-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016748291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, N2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-METHYL-L-ORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YQ110TMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.